![molecular formula C20H16ClN5OS B2667591 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 852373-11-6](/img/structure/B2667591.png)
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
The compound “2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . These compounds have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of similar compounds has been described via intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra .Molecular Structure Analysis
The molecular structure analysis of similar compounds was confirmed using 1H NMR and mass spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and intramolecular oxidative cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were confirmed using various spectroscopic techniques .Scientific Research Applications
Anti-Tumor Activity and c-Met Kinase Inhibition
The compound has been investigated for its potential as an anti-tumor agent. Specifically, it inhibits c-Met kinase, a protein associated with cancer cell growth and metastasis. Among the derivatives, 22i stands out, demonstrating excellent anti-tumor activity against lung cancer (A549), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines. Its IC50 values are 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibits superior c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .
Bioisosterism-Guided Anticancer Activity
The compound’s structure has been explored for its bioisosterism potential. A set of related derivatives, 1,2,4-triazolo[4,3-c]quinazolines , were designed, synthesized, and evaluated against human cancer cell lines. Some of these derivatives showed comparable cytotoxic activity to the reference drug doxorubicin .
Synthetic Organic Chemistry Insights
Detailed structural analysis of this compound provides valuable insights for synthetic organic chemists. Researchers hope to use these insights to design and develop new materials involving 1,2,4-triazole systems .
Thermally Stable Energetic Materials
The fused-triazole backbone of this compound, specifically 1H-[1,2,4]triazolo triazole , with two C-amino groups as substituents, shows promise as a building block for constructing highly thermally stable energetic materials .
DNA Intercalation Activities
In the context of anticancer agents, novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been synthesized and evaluated against cancer cell lines (HepG2, HCT-116, and MCF-7). Their DNA intercalation activities are of interest for potential therapeutic applications .
Future Directions
The future directions in the research of these compounds could involve further exploration of their antimicrobial and antiviral properties . Modifications to the molecular structure, such as the introduction of different substituents, could potentially enhance their biological activity . Further studies could also focus on their potential applications in the treatment of various diseases .
properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c1-13-4-2-3-5-16(13)22-18(27)12-28-19-11-10-17-23-24-20(26(17)25-19)14-6-8-15(21)9-7-14/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSVNHBPIVHPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide |
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